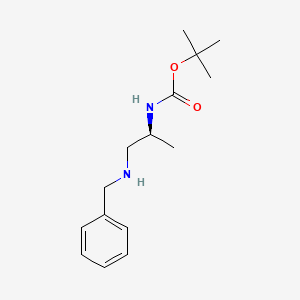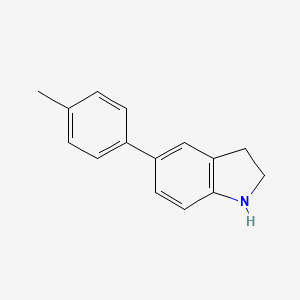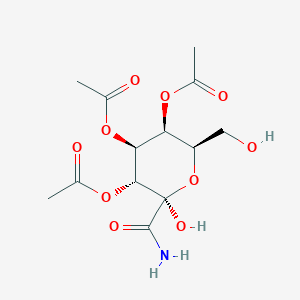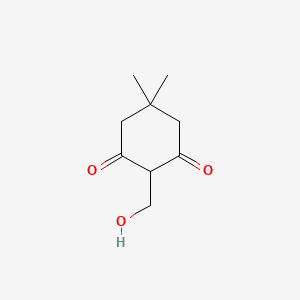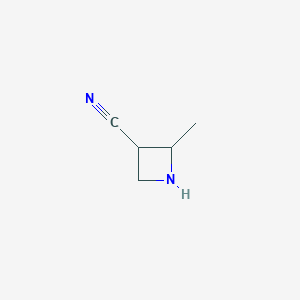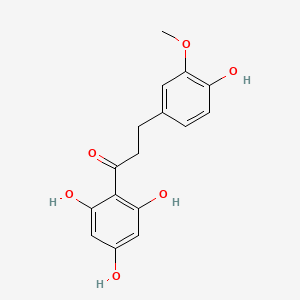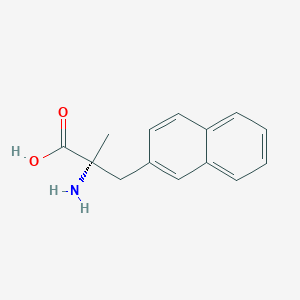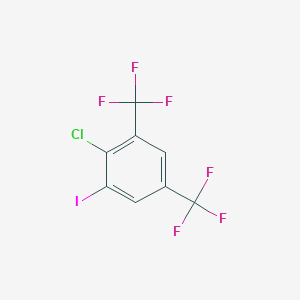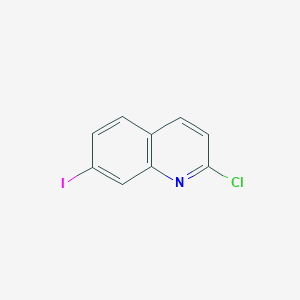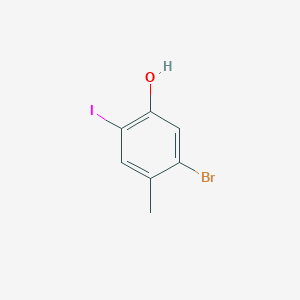
5-Bromo-2-iodo-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-iodo-4-methylphenol: is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine and iodine atoms attached to a phenol ring, along with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodo-4-methylphenol typically involves the halogenation of 4-methylphenol (p-cresol). The process can be carried out in a stepwise manner:
Bromination: 4-methylphenol is first brominated using bromine in the presence of a suitable catalyst to yield 5-bromo-4-methylphenol.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-iodo-4-methylphenol can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenol group can be oxidized to form quinones, while reduction reactions can convert the halogenated phenol to less oxidized forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
Substitution Products: Various substituted phenols depending on the substituent introduced.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dehalogenated phenols.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry: 5-Bromo-2-iodo-4-methylphenol is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its halogenated structure makes it a valuable intermediate in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and polymer chemistry .
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-4-methylphenol depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of halogen atoms and the phenol group. The molecular targets and pathways involved are determined by the specific reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
4-Iodo-2-methylphenol: Similar structure but lacks the bromine atom.
2-Bromo-4-methylphenol: Similar structure but lacks the iodine atom.
2-Iodo-4-methylphenol: Another halogenated phenol with a different substitution pattern.
Uniqueness: 5-Bromo-2-iodo-4-methylphenol is unique due to the presence of both bromine and iodine atoms on the phenol ring. This dual halogenation provides distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H6BrIO |
|---|---|
Molecular Weight |
312.93 g/mol |
IUPAC Name |
5-bromo-2-iodo-4-methylphenol |
InChI |
InChI=1S/C7H6BrIO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3 |
InChI Key |
QMITYHKFHMHMQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


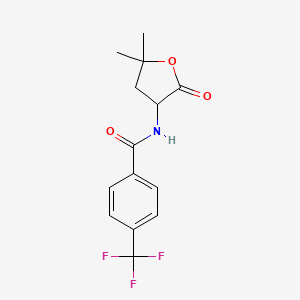
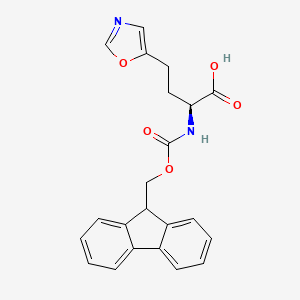
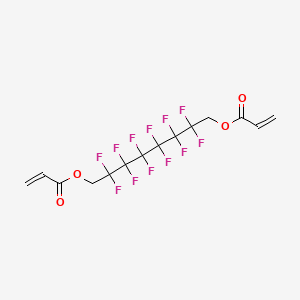
![3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12851018.png)
